3-Bromo-4-chloro-5-hydroxybenzoic acid

Description

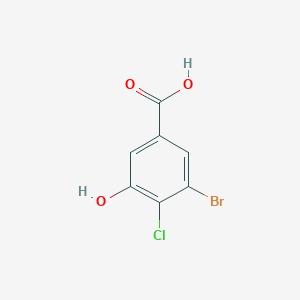

3-Bromo-4-chloro-5-hydroxybenzoic acid is a halogenated benzoic acid derivative characterized by bromo (Br), chloro (Cl), and hydroxy (-OH) substituents at positions 3, 4, and 5, respectively, on the aromatic ring. For example, 3-bromo-5-chlorobenzoic acid (CAS 42860-02-6) is noted for its role as a building block in organic synthesis due to its halogen substituents, which enhance reactivity in cross-coupling reactions and electrophilic substitutions .

Properties

IUPAC Name |

3-bromo-4-chloro-5-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO3/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBIAFRQNPHHEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)Cl)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

3-Bromo-4-chloro-5-hydroxybenzoic acid has diverse applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-4-chloro-5-hydroxybenzoic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Substituent Position and Reactivity

- Halogen Effects : Bromo and chloro groups at positions 3 and 4 (or 5) act as electron-withdrawing groups, directing electrophilic substitution to specific ring positions. For instance, in 3-bromo-5-chloro-4-hydroxybenzaldehyde (CAS 1849-76-9), the aldehyde group at position 4 enhances reactivity in condensation reactions .

- Hydroxy vs. Methoxy : Replacing -OH with -OCH₃ (e.g., 3-bromo-5-hydroxy-4-methoxybenzoic acid, CAS 52783-66-1) reduces hydrogen-bonding capacity, increasing lipophilicity and altering solubility profiles .

- Functional Group Diversity: Esters (e.g., methyl 3-bromo-5-chloro-2-hydroxybenzoate) improve solubility in non-polar media, whereas carboxylic acids (e.g., the target compound) are more polar, favoring aqueous-phase reactions .

Physicochemical Properties

- Acidity : The -COOH group in benzoic acid derivatives increases acidity compared to esters or aldehydes. Substituents like -Cl and -Br further lower pKa values by inductive effects .

- Solubility : Hydroxy-containing analogs exhibit higher aqueous solubility, whereas methoxy or benzyloxy groups (e.g., 3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde) favor organic solvents .

Research Findings and Trends

- Structural Similarity: High similarity scores (e.g., 0.95 for 3-bromo-5-hydroxy-4-methoxybenzoic acid) suggest that minor substituent changes significantly alter applications. For example, replacing -OH with -OCH₃ shifts utility from hydrophilic drug formulations to lipid-soluble agrochemicals .

- Synthetic Versatility : The presence of multiple halogens enables diverse cross-coupling reactions, as seen in the use of 3-bromo-5-chloro-4-hydroxybenzaldehyde in palladium-catalyzed syntheses .

Biological Activity

3-Bromo-4-chloro-5-hydroxybenzoic acid (C₇H₄BrClO₃) is an aromatic compound characterized by the presence of bromine at the 3-position, chlorine at the 4-position, and a hydroxyl group at the 5-position on the benzene ring. This unique arrangement of substituents significantly influences its biological activities, including antibacterial and potential anticancer properties.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound belongs to the class of halogenated benzoic acids, which are known for their diverse applications in pharmaceuticals and agrochemicals.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity. Its mechanism of action is believed to involve disruption of bacterial cell membranes, which leads to cellular dysfunction. Studies have shown that this compound can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.62 µg/mL |

| Escherichia coli | 31.25 µg/mL |

| Pseudomonas aeruginosa | 62.50 µg/mL |

These findings suggest that this compound could be a promising candidate for developing new antibacterial agents, particularly against resistant strains.

Anticancer Potential

In addition to its antibacterial properties, preliminary studies have explored the anticancer potential of this compound. For instance, it has been tested against various cancer cell lines, showing varying degrees of cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 20.0 |

| HeLa (Cervical Cancer) | 15.0 |

| A549 (Lung Cancer) | 25.0 |

These results indicate that the compound may inhibit cell proliferation in certain cancer types, warranting further investigation into its mechanisms and efficacy.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The presence of halogen atoms enhances its lipophilicity, facilitating membrane penetration and interaction with cellular components.

- Disruption of Membranes : The compound's hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.

- Enzyme Inhibition : It may also inhibit key enzymes involved in metabolic pathways, although specific targets remain to be elucidated.

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various hydroxybenzoic acid derivatives, including this compound. The study highlighted its superior activity compared to other derivatives, particularly against multidrug-resistant strains.

Findings :

- The compound demonstrated a significant bactericidal effect with an MIC value lower than that of conventional antibiotics like ciprofloxacin.

- Synergistic effects were observed when combined with other antimicrobial agents, enhancing overall efficacy.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-4-chloro-5-hydroxybenzoic acid, and what key reaction conditions should be optimized?

- Methodological Answer: Synthesis typically involves halogenation and hydroxylation of benzoic acid derivatives. For analogous compounds (e.g., 3-Bromo-4-chlorobenzoic acid), regioselective bromination/chlorination is achieved using halogenating agents like N-chlorosuccinimide (NCS) or bromine in acetic acid under controlled temperatures (60–80°C). Hydroxylation at the 5-position may require protection/deprotection strategies (e.g., using trifluoroacetic acid for deprotection, as seen in trifluoromethyl-substituted analogs) . Optimize reaction stoichiometry and monitor intermediates via thin-layer chromatography (TLC) or HPLC .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer: Use orthogonal analytical techniques:

- X-ray crystallography : Resolve crystal structures using SHELXL for precise bond-length and angle validation .

- NMR spectroscopy : Compare and NMR shifts with halogenated benzoic acid analogs (e.g., 3,5-Dibromo-4-hydroxybenzoic acid shows characteristic aromatic proton splitting patterns) .

- HPLC-MS : Validate purity (>95%) with reverse-phase C18 columns and electrospray ionization (ESI-MS) for molecular ion confirmation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer:

- Use personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of fine particles.

- Store separately from oxidizers (e.g., peroxides) and strong bases at 2–8°C in amber glass to prevent degradation .

Advanced Research Questions

Q. What strategies are effective in addressing discrepancies in spectroscopic data (e.g., NMR splitting patterns) for halogenated hydroxybenzoic acids?

- Methodological Answer: Discrepancies often arise from dynamic exchange processes or solvent effects. For example:

Q. How can regioselective functionalization be achieved in derivatives of this compound?

- Methodological Answer: Leverage the electronic effects of substituents:

- Sonogashira Coupling : Introduce alkynes at the bromine site using Pd catalysts (e.g., Pd(PPh)) and CuI in THF .

- Heck Cross-Coupling : Attach aryl/vinyl groups to the chlorine position under inert atmospheres .

- Protection of Hydroxy Group : Use tert-butyldimethylsilyl (TBDMS) ethers to prevent unwanted oxidation during reactions .

Q. What environmental considerations and waste management practices are recommended for halogenated benzoic acid derivatives?

- Methodological Answer:

- Waste Segregation : Collect halogenated waste separately in labeled containers for incineration by licensed facilities.

- Neutralization Protocols : Treat acidic waste with sodium bicarbonate before disposal .

- Biodegradability Studies : Assess microbial degradation pathways using OECD 301F assays to inform disposal guidelines .

Q. What are the best practices for validating the purity of this compound using orthogonal analytical methods?

- Methodological Answer: Combine:

- Elemental Analysis : Confirm C/H/Br/Cl/O ratios within ±0.3% of theoretical values.

- Melting Point Analysis : Compare with literature values (e.g., 3-Bromo-4-chlorobenzoic acid melts at ~155°C) .

- High-Resolution Mass Spectrometry (HRMS) : Achieve mass accuracy <5 ppm for molecular formula confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.